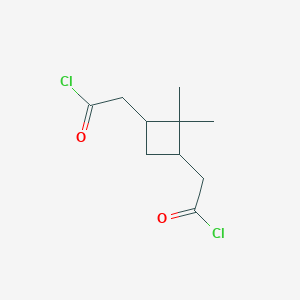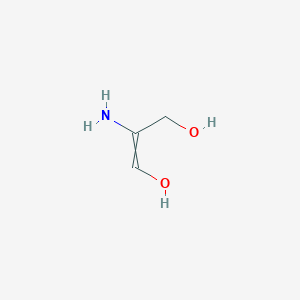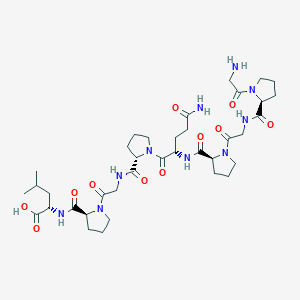
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclobutane ring with two acetyl chloride groups attached to it, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride typically involves the reaction of 2,2-dimethylcyclobutane-1,3-diol with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,2-dimethylcyclobutane-1,3-diol.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Various substituted cyclobutane derivatives.
Hydrolysis: 2,2-dimethylcyclobutane-1,3-diol and hydrochloric acid.
Reduction: Reduced alcohols or other derivatives.
Aplicaciones Científicas De Investigación
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride involves its reactivity with various nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or hydrolysis. The compound’s unique structure allows it to interact with different molecular entities, leading to diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylcyclobutane-1,3-diol: A precursor in the synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Another cyclobutane derivative with different substituents.
Uniqueness
This detailed article provides a comprehensive overview of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetyl chloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
193811-34-6 |
|---|---|
Fórmula molecular |
C10H14Cl2O2 |
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
2-[3-(2-chloro-2-oxoethyl)-2,2-dimethylcyclobutyl]acetyl chloride |
InChI |
InChI=1S/C10H14Cl2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VIVDDABWEZKJEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1CC(=O)Cl)CC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)



![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)

